REACTION_SMILES
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[CH3:50][O:51][CH2:52][CH2:53][O:54][AlH2-:55][O:56][CH2:57][CH2:58][O:59][CH3:60].[NH2:1][c:2]1[c:3]([C:4](=[O:5])[O:6][C:7]([CH3:8])([CH3:9])[CH3:10])[c:11]([CH:36]2[CH2:37][N:38]([C:42](=[O:43])[O:44][C:45]([CH3:46])([CH3:47])[CH3:48])[CH2:39][CH2:40][CH2:41]2)[cH:12][c:13](-[c:15]2[c:16]([O:31][CH2:32][CH:33]3[CH2:34][CH2:35]3)[cH:17][cH:18][cH:19][c:20]2[O:21][CH2:22][c:23]2[cH:24][cH:25][c:26]([O:29][CH3:30])[cH:27][cH:28]2)[n:14]1.[Na+:49].[O:61]1[CH2:62][CH2:63][CH2:64][CH2:65]1>>[NH2:1][c:2]1[c:3]([CH2:4][OH:5])[c:11]([CH:36]2[CH2:37][N:38]([C:42](=[O:43])[O:44][C:45]([CH3:46])([CH3:47])[CH3:48])[CH2:39][CH2:40][CH2:41]2)[cH:12][c:13](-[c:15]2[c:16]([O:31][CH2:32][CH:33]3[CH2:34][CH2:35]3)[cH:17][cH:18][cH:19][c:20]2[O:21][CH2:22][c:23]2[cH:24][cH:25][c:26]([O:29][CH3:30])[cH:27][cH:28]2)[n:14]1
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Name
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COCCO[AlH2-]OCCOC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCO[AlH2-]OCCOC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(COc2cccc(OCC3CC3)c2-c2cc(C3CCCN(C(=O)OC(C)(C)C)C3)c(C(=O)OC(C)(C)C)c(N)n2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
|
Name
|
|
Type
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product
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Smiles
|
COc1ccc(COc2cccc(OCC3CC3)c2-c2cc(C3CCCN(C(=O)OC(C)(C)C)C3)c(CO)c(N)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |